(+/-)-2'-Methylpropranolol Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

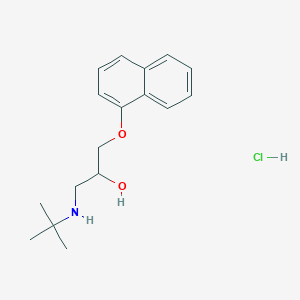

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-(tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2.ClH/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16;/h4-10,14,18-19H,11-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMUKNVBLCCPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Discovery Within Beta Adrenergic Antagonism Research

The journey to understanding compounds like (+/-)-2'-Methylpropranolol Hydrochloride begins with the groundbreaking work of Sir James Black in the 1960s, which led to the development of the first clinically successful beta-blockers. openaccessjournals.comwikipedia.org This era marked a paradigm shift in the management of cardiovascular diseases such as angina pectoris and hypertension. openaccessjournals.comwikipedia.org The initial discovery of beta-adrenergic receptors by Raymond P. Ahlquist in 1948 laid the theoretical groundwork for Black's research. pharmacy180.com

The development of propranolol (B1214883), a non-selective beta-blocker, was a monumental achievement and it quickly became a cornerstone in cardiovascular therapy. wikipedia.orgnih.gov Propranolol's efficacy spurred a wave of research into structurally similar molecules, known as analogs, with the aim of refining pharmacological properties. Scientists began systematically modifying the structure of propranolol to investigate the impact of these changes on receptor binding, potency, and selectivity.

It was within this fertile scientific environment that researchers began to explore substitutions on the naphthalene (B1677914) ring of the propranolol molecule. The synthesis of various analogs, including those with substitutions at different positions of the aromatic ring system, was a common strategy to probe the structure-activity relationships (SAR) of beta-blockers. oup.comnih.gov The investigation of compounds like this compound was a logical progression in this line of inquiry.

Rationale for Academic Investigation of +/ 2 Methylpropranolol Hydrochloride

The primary rationale for the academic investigation of (+/-)-2'-Methylpropranolol Hydrochloride stems from the desire to elucidate the specific structural requirements for optimal interaction with beta-adrenergic receptors. The naphthalene (B1677914) ring of propranolol (B1214883) is a key determinant of its beta-blocking activity, and any modification to this part of the molecule can significantly influence its pharmacological profile. pharmacy180.com

Researchers hypothesized that the introduction of a methyl group at the 2'-position of the naphthalene ring could lead to several potential outcomes:

Altered Receptor Affinity and Potency: The size and position of the methyl group could enhance or diminish the compound's ability to bind to the beta-adrenergic receptor, thereby affecting its potency as an antagonist.

Modified Selectivity: Substitution on the aromatic ring was known to influence the selectivity of beta-blockers for β1- versus β2-adrenergic receptors. Investigating the 2'-methyl analog could reveal a shift in this selectivity profile.

Insights into the Receptor Binding Pocket: The steric and electronic properties of the methyl group could provide valuable information about the topography and chemical nature of the receptor's binding site.

A study on the closely related compound, (±)-threo-α-methylpropranolol, demonstrated that the introduction of a methyl group could indeed lead to potent and selective beta-adrenoceptor antagonism. nih.gov This particular analog was found to be selective for tracheal (β2) adrenoceptors over atrial (β1) adrenoceptors in guinea-pig models, suggesting that even small alkyl substitutions could significantly alter the pharmacological properties of the parent compound. nih.gov

Overview of Research Trajectories for Racemic Adrenergic Ligands

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound reveals a logical disconnection approach to its synthesis. The primary disconnection is at the ether linkage, leading to 1-naphthol (B170400) and a substituted propanolamine (B44665) side chain. A further disconnection of the amine bond in the side chain points to isopropylamine (B41738) and a glycidyl (B131873) ether intermediate. This key intermediate, 3-(1-naphthyloxy)-1,2-epoxypropane, can be conceptually derived from 1-naphthol and epichlorohydrin (B41342). This analysis forms the basis for the classical synthetic routes. patsnap.comchegg.com

Classical Synthetic Routes to this compound

The total synthesis of racemic this compound generally follows a convergent approach based on the retrosynthetic analysis.

Intermediate Synthesis and Precursor Chemistry

The synthesis commences with the preparation of the key intermediate, 3-(1-naphthyloxy)-1,2-epoxypropane. This is typically achieved through an etherification reaction between 1-naphthol and epichlorohydrin under basic conditions. patsnap.com The use of a phase transfer catalyst can facilitate this reaction. patsnap.com An alternative approach involves the reaction of 1-naphthol with 1,3-dibromoacetone, followed by reduction and subsequent ring closure to form the epoxide. google.com Another method describes the epoxidation of 1-allyloxynaphthalene (B1268387) using hydrogen peroxide in the presence of a bicarbonate and manganese salt catalyst. google.com

The other key precursor is a modified isopropylamine, specifically 2-aminoisobutane, which provides the 2'-methyl group.

Reaction Mechanisms and Conditions in Total Synthesis

The core of the synthesis involves the ring-opening of the epoxide, 3-(1-naphthyloxy)-1,2-epoxypropane, by 2-aminoisobutane. This reaction is a nucleophilic substitution where the amine attacks one of the carbon atoms of the epoxide ring. The reaction is typically carried out in a suitable organic solvent. The resulting amino alcohol, 2'-methylpropranolol, is then converted to its hydrochloride salt by treatment with hydrochloric acid. google.com

Asymmetric Synthesis Approaches for Enantiomeric Resolution of 2'-Methylpropranolol (Non-Hydrochloride Salt)

Since the biological activity of many beta-blockers resides primarily in one enantiomer, the separation of the racemic mixture of 2'-methylpropranolol is crucial for pharmacological studies. nih.gov This can be achieved through asymmetric synthesis or by resolving the racemic mixture.

Chiral Auxiliaries and Catalysis in Stereoselective Synthesis

Asymmetric synthesis aims to produce a single enantiomer directly. nih.gov This can be accomplished by using chiral auxiliaries, which are stereogenic groups temporarily incorporated into the starting material or reagent to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net For instance, chiral auxiliaries like Evans oxazolidinones or pseudoephedrine can be used to direct the stereoselective alkylation or other bond-forming reactions. nih.govharvard.edu Another strategy involves the use of chiral catalysts, such as those employed in Sharpless asymmetric epoxidation or dihydroxylation, to create the chiral center in the propanolamine side chain with a specific stereochemistry. researchgate.net A glycerol (B35011) desymmetrization strategy has also been reported for the asymmetric synthesis of related compounds like propranolol. researchgate.netresearchgate.net

Enantiomeric Separation Techniques

Enantiomeric separation, also known as chiral resolution, involves the separation of a racemic mixture into its individual enantiomers. nih.gov

One common method is the formation of diastereomeric salts. The racemic amine (2'-methylpropranolol) is reacted with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. youtube.com These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.gov Once separated, the individual enantiomer of the amine can be liberated from the salt.

Analog and Derivative Synthesis Based on the 2'-Methylpropranolol Scaffold

The development of analogs and derivatives from the 2'-methylpropranolol scaffold is driven by the desire to refine the pharmacological profile of the parent compound. This involves altering its structure to enhance potency, selectivity, and pharmacokinetic properties.

Structural Modifications and Design Rationale

The core structure of this compound, like other aryloxypropanolamine beta-blockers, consists of an aromatic group linked to a propanolamine side chain. pharmacy180.com The primary point of distinction for this compound is the presence of a methyl group on the 2'-position of the naphthalene ring.

The rationale for introducing a methyl group to the naphthalene ring can be multifaceted. The aromatic ring and its substituents are primary determinants of the antagonistic activity at beta-adrenergic receptors. pharmacy180.com Modifications to this part of the molecule can influence the compound's absorption, metabolism, and excretion. pharmacy180.com The introduction of a methyl group, a small alkyl substituent, can impact the electronic and steric properties of the naphthalene system. This, in turn, may affect the binding affinity and selectivity of the compound for different subtypes of beta-receptors.

Further derivatization of the 2'-methylpropranolol scaffold can be envisioned at several positions. For instance, modifications to the secondary amine of the propanolamine side chain are common in the development of beta-blockers. pharmacy180.com Introducing bulky aliphatic groups, such as isopropyl or tert-butyl groups, is a known strategy to enhance beta-antagonistic activity. pharmacy180.com However, N,N-disubstitution generally leads to a decrease in activity. pharmacy180.com The hydroxyl group on the propanolamine side chain is crucial for activity, and its configuration plays a critical role in receptor interaction, with the (S)-enantiomer typically being more potent. pharmacy180.com

Derivatization can also involve reactions at the hydroxyl group, such as esterification, to create prodrugs with altered solubility or pharmacokinetic profiles. researchgate.net For example, propranolol has been derivatized with various benzoyl chlorides to produce novel compounds. researchgate.net Similarly, the synthesis of co-drugs by linking propranolol to other antihypertensive agents via an ester linkage has been explored to potentially enhance the duration of action. orientjchem.org

Synthetic Challenges in Scaffold Derivatization

The synthesis of this compound and its derivatives, while following the general pathway for propranolol synthesis, presents its own set of challenges. The standard synthesis involves the reaction of the corresponding naphthol with an epoxide, typically epichlorohydrin, followed by a ring-opening reaction with an amine. patsnap.com

A primary challenge in the synthesis of 2'-methylpropranolol is the regioselective synthesis of the starting material, 2-methyl-1-naphthol. The substitution pattern on the naphthalene ring is critical, and achieving the desired isomer can be complex.

Once the substituted naphthol is obtained, the subsequent etherification with epichlorohydrin can be sensitive to reaction conditions. The use of a phase transfer catalyst may be employed to improve the efficiency of this step. patsnap.com The subsequent ring-opening of the resulting epoxide with isopropylamine is a key step that forms the propanolamine side chain. patsnap.com Controlling the temperature and stoichiometry of this reaction is crucial to minimize the formation of byproducts.

A significant challenge in the synthesis of many beta-blockers is the use of hazardous reagents like epichlorohydrin, which is a genotoxic substance. google.com This has prompted research into alternative, safer synthetic routes. One such method avoids epichlorohydrin by reacting 1-naphthol with 1,3-dibromo(iodo)acetone, followed by reduction and amination. google.com Applying such a strategy to a methylated naphthol could present its own set of challenges related to reactivity and yield.

Furthermore, the purification of the final product and its intermediates can be demanding. Techniques such as column chromatography and recrystallization are often necessary to obtain the desired compound with high purity. researchgate.netgoogle.com The presence of the methyl group on the naphthalene ring might influence the crystallization behavior of the final hydrochloride salt, potentially requiring optimization of the purification process.

An article on the chemical compound "this compound" cannot be generated as requested. Extensive searches for scientific literature and data pertaining specifically to "this compound" and its stereochemical considerations did not yield any results.

The search results were primarily related to the well-known beta-blocker, propranolol, and some of its other derivatives, but not the 2'-methyl variant. Therefore, due to the complete lack of available information on the specified subject, it is not possible to create a scientifically accurate and informative article that adheres to the user's strict outline and content requirements.

Preclinical Pharmacological Investigations of +/ 2 Methylpropranolol Hydrochloride

In Vitro Pharmacodynamics and Receptor Interactions

The in vitro pharmacological profile of (+/-)-2'-Methylpropranolol Hydrochloride and its analogs has been characterized to elucidate their interactions with adrenergic receptors. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

The selectivity of beta-adrenergic antagonists for different receptor subtypes (β1, β2, and β3) is a critical determinant of their therapeutic efficacy and side-effect profile. drugbank.com First-generation beta-blockers, such as propranolol (B1214883), are typically non-selective, meaning they block both β1 and β2 receptors. timeofcare.com Second-generation agents exhibit greater cardioselectivity by preferentially blocking β1 receptors. cvpharmacology.com

It is important to note that the selectivity of beta-blockers can be influenced by the experimental conditions and the specific tissues or cell lines used. nih.govnih.gov For instance, studies using recombinant human β1 and β2 receptors have allowed for precise determination of selectivity under controlled conditions. nih.gov

Table 1: Comparative Selectivity of Beta-Adrenergic Blockers

| Compound | Selectivity Profile | Key Findings | Citations |

|---|---|---|---|

| Propranolol | Non-selective β1/β2 antagonist | Blocks both β1 and β2 receptors. | timeofcare.com |

| α-Methyl Propranolol | Increased β1-selectivity vs. Propranolol | Weaker blockade of respiratory (β2) adrenoceptors. | nih.govnih.gov |

| Atenolol | β1-selective antagonist | Primarily blocks β1 receptors. | nih.gov |

| Butoxamine | β2-selective antagonist | Primarily blocks β2 receptors. | nih.gov |

The affinity of a ligand for its receptor is a measure of how tightly it binds. This is often expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). For propranolol, the equilibrium dissociation constant (-log mol/l) for binding to human heart left ventricular beta-adrenoceptors has been estimated to be 8.6. nih.gov

Ligand binding is a dynamic process characterized by an association rate constant (kon) and a dissociation rate constant (koff). These kinetic parameters can provide deeper insights into the drug-receptor interaction than affinity alone. For instance, a longer residence time at the receptor (slower koff) can lead to a more sustained pharmacological effect.

While specific kinetic data for this compound are not extensively documented, studies on derivatives of propranolol have shown that structural modifications can significantly alter the pharmacological profile, including receptor affinity. nih.gov Research on other beta-blockers has highlighted the importance of these kinetic properties in determining their clinical effects. nih.gov

Functional assays are used to determine how a compound affects receptor signaling in response to an agonist. A competitive antagonist, like most beta-blockers, will shift the concentration-response curve of an agonist to the right without affecting the maximum response. kup.at The potency of a competitive antagonist is often quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

In studies with the analog α-methyl propranolol, it was found to act as a competitive antagonist at β-adrenoceptors. It shifted the isoprenaline dose-response curves for changes in diastolic pressure and positive inotropic and chronotropic responses to the right in a parallel manner. The pA2 values obtained from these experiments were 6.66 for the fall in diastolic pressure, 6.34 for the positive inotropic response, and 6.59 for the positive chronotropic response. nih.govnih.gov

Interestingly, the slopes of the graphs used to determine the pA2 values for the cardiac effects of α-methyl propranolol were significantly less than 1. This deviation from unity suggests that the mechanism of action may be more complex than simple, competitive, reversible antagonism. nih.govnih.gov

Some beta-blockers can also exhibit partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), where they can weakly activate the receptor in the absence of a full agonist. timeofcare.comcvpharmacology.com There is currently no available data to suggest whether this compound possesses ISA.

Table 2: pA2 Values for α-Methyl Propranolol against Isoprenaline-Induced Responses

| Response | pA2 Value | Slope | Citation |

|---|---|---|---|

| Fall in Diastolic Pressure | 6.66 | 0.92 | nih.gov |

| Positive Inotropic Response | 6.34 | 0.77 | nih.gov |

| Positive Chronotropic Response | 6.59 | 0.61 | nih.gov |

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the orthosteric ligand.

Currently, there are no published studies specifically investigating the potential for this compound to act as an allosteric modulator at adrenergic receptors. The available evidence for its analog, α-methyl propranolol, points towards a competitive antagonist mechanism at the orthosteric site, although with some complexities as noted by the non-unity slope in pA2 determinations. nih.govnih.gov

Mechanism of Action at Cellular and Molecular Levels

The binding of an antagonist to a beta-adrenergic receptor initiates a cascade of intracellular events, or lack thereof, that constitutes its mechanism of action at the cellular and molecular levels.

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they typically couple to the Gs protein, which in turn activates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). cvpharmacology.com cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response. nih.gov As a beta-blocker, this compound is expected to antagonize this pathway by preventing agonist-induced cAMP production. In vitro studies on propranolol derivatives have confirmed their ability to block cAMP accumulation. nih.gov

Interestingly, some studies have shown that under certain conditions, beta-blockers like propranolol can paradoxically increase cAMP levels, suggesting a more complex regulation of this signaling pathway. biorxiv.orgnih.gov

The extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade that can be modulated by adrenergic receptors. Activation of ERK can be involved in various cellular processes, including cell growth and differentiation. The link between beta-adrenergic receptors and the ERK pathway can be complex and may involve different G-protein coupling or beta-arrestin-mediated signaling. While specific data on the effect of this compound on the ERK pathway is not available, it is known that signaling through GPCRs can influence this pathway. nih.govnih.gov

Receptor Desensitization and Internalization Studies

Comprehensive searches of the scientific literature and available databases did not yield specific studies investigating the receptor desensitization and internalization profile of this compound. This is a specialized area of pharmacological research that is often conducted for compounds that have progressed to a later stage of development. In the absence of direct experimental data for this specific analog, we can infer potential effects based on the well-documented pharmacology of its parent compound, propranolol, and the principles of G-protein coupled receptor (GPCR) regulation.

Propranolol, a non-selective β-adrenergic receptor antagonist, is known to influence the desensitization and internalization of β-adrenergic receptors. Chronic exposure of cells or tissues to antagonists can lead to an upregulation of receptors on the cell surface, a phenomenon that can contribute to withdrawal syndromes upon abrupt cessation of the drug. The process of receptor desensitization is a key mechanism for modulating cellular responsiveness to agonists. It involves the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestins. This binding uncouples the receptor from its G-protein and can target the receptor for internalization into endosomes.

The introduction of a methyl group at the 2'-position of the naphthalene (B1677914) ring in propranolol could potentially influence these processes. The size and lipophilicity of this substituent may alter the binding kinetics and conformation of the receptor-ligand complex, which in turn could modulate the recruitment of GRKs and β-arrestins. However, without empirical data, any such suppositions remain speculative. Further research, including radioligand binding assays and functional assays measuring receptor signaling and trafficking in response to agonist stimulation in the presence of this compound, would be necessary to elucidate its specific effects on receptor desensitization and internalization.

Comparative Preclinical Pharmacological Analysis with Related Adrenergic Ligands

Propranolol is a non-selective β-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors. medchemexpress.com Its high affinity for these receptors is a key determinant of its therapeutic effects. medchemexpress.com The aryloxypropanolamine scaffold is a common feature of many β-blockers, and modifications to the aromatic ring system can significantly impact potency and selectivity. pharmacy180.com

The introduction of a methyl group onto the naphthalene ring, as in this compound, represents a structural modification that could alter its pharmacological properties relative to propranolol. Substituents on the aromatic ring of aryloxypropanolamine β-blockers are known to influence their interaction with the receptor binding pocket. The 2'-position is on the naphthalene ring system, and its modification could impact the orientation of the molecule within the binding site.

In the broader context of adrenergic ligands, the non-selectivity of propranolol is a key characteristic. Other β-blockers have been developed with selectivity for β1 receptors (cardioselective) or with additional properties such as partial agonism or α-adrenergic blocking activity. For instance, pindolol (B1678383) possesses intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist, while labetalol (B1674207) has both α- and β-blocking properties.

Without specific binding affinity data (Ki values) or functional assay results (IC50 or pA2 values) for this compound, a quantitative comparison is not possible. However, based on general SAR principles, the addition of a methyl group could potentially:

Alter Receptor Affinity: The methyl group could either enhance or decrease binding affinity depending on the specific steric and electronic interactions within the receptor's binding pocket.

Modify Selectivity: While propranolol is non-selective, substitutions on the aromatic ring can introduce a degree of selectivity for β1 or β2 receptors. The impact of a 2'-methyl group on this aspect is unknown without experimental validation.

Influence Lipophilicity: The addition of a methyl group would be expected to slightly increase the lipophilicity of the molecule compared to propranolol. This could affect its pharmacokinetic properties, such as absorption and distribution into tissues, including the central nervous system.

The following tables provide a comparative overview of propranolol and other relevant adrenergic ligands to serve as a reference for the potential pharmacological space that this compound might occupy.

Table 1: Comparative Receptor Binding Affinities (Ki in nM) of Selected Adrenergic Ligands

| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | Receptor Selectivity |

| Propranolol | 1.8 medchemexpress.com | 0.8 medchemexpress.com | Non-selective |

| This compound | Data not available | Data not available | Not determined |

| Pindolol | Data not available | Data not available | Non-selective with ISA |

| Sotalol | Data not available | Data not available | Non-selective |

Data for Pindolol and Sotalol Ki values are not consistently reported in a directly comparable format to propranolol in the provided search results.

Table 2: General Pharmacological Properties of Selected Adrenergic Ligands

| Compound | Primary Mechanism of Action | Intrinsic Sympathomimetic Activity (ISA) | Membrane Stabilizing Activity (MSA) |

| Propranolol | Non-selective β-adrenoceptor antagonist acs.org | No | Yes |

| This compound | Presumed β-adrenoceptor antagonist | Not determined | Not determined |

| Pindolol | Non-selective β-adrenoceptor antagonist | Yes | Yes |

| Sotalol | Non-selective β-adrenoceptor antagonist | No | No |

Metabolic Pathways and Biotransformation Studies of +/ 2 Methylpropranolol Hydrochloride

In Vitro Metabolic Stability and Metabolite Identification

In the absence of specific data for (+/-)-2'-Methylpropranolol Hydrochloride, this section will discuss the established in vitro metabolic profile of propranolol (B1214883). These studies provide a foundational understanding of how a compound with a similar chemical structure is likely to behave in biological systems.

Hepatic Microsomal and Hepatocyte Stability Assays

The metabolic stability of a compound is a critical factor in its pharmacokinetic profile and is often assessed using in vitro systems such as liver microsomes and hepatocytes. nih.gov These systems contain the primary enzymes responsible for drug metabolism.

For propranolol, studies have shown that it is metabolized in the liver. nih.gov The rate of metabolism can vary across different species. For instance, in one study, the in vitro half-life of the R-(+)-enantiomer of propranolol was found to be shorter in rat liver microsomes compared to monkey, dog, and human liver microsomes. wikipedia.org Conversely, the S-(-)-enantiomer was metabolized more rapidly in rat and dog liver microsomes than in monkey and human ones. wikipedia.org Such differences highlight the importance of selecting appropriate animal models in preclinical studies.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound based on Propranolol Data

| Test System | Species | Parameter | Hypothetical Value |

| Liver Microsomes | Human | Half-life (t½) | Low to Moderate Stability |

| Liver Microsomes | Rat | Half-life (t½) | Low Stability |

| Hepatocytes | Human | Intrinsic Clearance (CLint) | Moderate to High |

Note: This table is hypothetical and intended for illustrative purposes only, based on the known metabolic profile of propranolol. Specific experimental data for this compound is not available.

Enzyme Systems Involved in (+/-)-2'-Methylpropranolol Metabolism (e.g., Cytochrome P450)

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of many drugs. pharmgkb.orgnih.gov For propranolol, several CYP isoenzymes have been identified as key players in its biotransformation.

The primary oxidative pathways for propranolol are aromatic hydroxylation and N-desisopropylation. fu-berlin.de Ring hydroxylation, leading to the formation of metabolites like 4-hydroxypropranolol, is predominantly catalyzed by CYP2D6 . nih.govfu-berlin.de Side-chain oxidation, which results in N-desisopropylpropranolol, is mainly mediated by CYP1A2 . nih.govfu-berlin.de To a lesser extent, CYP2C19 may also be involved in the metabolism of propranolol. pharmgkb.org

Given the structural similarity, it is highly probable that the metabolism of this compound is also mediated by CYP2D6 and CYP1A2. The presence of the additional methyl group on the propranolol structure could potentially influence the rate and regioselectivity of these enzymatic reactions.

Phase II metabolism of propranolol involves glucuronidation, a process that increases the water solubility of the drug and its metabolites, facilitating their excretion. nih.gov UGT1A9, UGT2B4, and UGT2B7 are the UDP-glucuronosyltransferase enzymes primarily responsible for the glucuronidation of propranolol. nih.gov

Preclinical Metabolite Profiling and Characterization

Detailed preclinical metabolite profiling for this compound is not available. The following sections describe the known excretion profiles and metabolites of propranolol, which can serve as a guide for potential metabolites of its 2'-methyl derivative.

Structural Elucidation of Major and Minor Metabolites

The metabolism of propranolol gives rise to several metabolites. The major metabolic pathways are:

Aromatic Hydroxylation: This leads to the formation of hydroxylated metabolites, with 4-hydroxypropranolol being a major and pharmacologically active metabolite. nih.govfu-berlin.de Other minor hydroxylated metabolites, such as 5-hydroxypropranolol and 7-hydroxypropranolol, have also been identified. fu-berlin.de

N-dealkylation: This process involves the removal of the isopropyl group from the side chain, resulting in N-desisopropylpropranolol . nih.govfu-berlin.de

Side-chain Oxidation: Further oxidation of the side chain can lead to the formation of naphthoxylactic acid . nih.gov

Glucuronidation: The parent compound and its hydroxylated metabolites can undergo conjugation with glucuronic acid to form glucuronides. nih.gov

For this compound, one could anticipate the formation of analogous metabolites. The presence of the methyl group on the naphthalene (B1677914) ring might lead to additional or different sites of hydroxylation.

Analytical and Characterization Methodologies for +/ 2 Methylpropranolol Hydrochloride in Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in the separation, identification, and quantification of (+/-)-2'-Methylpropranolol Hydrochloride from potential impurities and in determining its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of propranolol (B1214883) and its analogs. wjpls.orgijper.orgajpaonline.comresearchgate.net Method development for this compound would typically involve optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation and sensitivity. wjpls.orgajpaonline.com For instance, a reversed-phase (RP-HPLC) method might utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. ijper.orgajpaonline.comresearchgate.netnih.gov

Validation of the developed HPLC method is critical to ensure its reliability and is performed according to established guidelines. wjpls.orgajpaonline.com This process involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijper.orgajpaonline.com For example, a study on the simultaneous estimation of propranolol and another compound demonstrated linearity over a specific concentration range with a high correlation coefficient (r² ≥ 0.999). ajpaonline.com The precision of the method is evaluated by intra-day and inter-day variations, with relative standard deviation (%RSD) values typically required to be below 2%. ajpaonline.com Accuracy is determined by recovery studies, with high recovery values indicating that the method is free from interference from excipients. ijper.orgajpaonline.com

Table 1: Illustrative HPLC Method Parameters for Propranolol Analogs

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) ijper.orgajpaonline.com |

| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH adjusted) ijper.orgresearchgate.net |

| Flow Rate | 1.0 mL/min ijper.orgajpaonline.com |

| Detection | UV at a specific wavelength (e.g., 290 nm or 229 nm) ijper.orgnih.gov |

| Injection Volume | 20 µL ijper.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of beta-blockers like propranolol and its derivatives. faa.govnih.govnih.govresearchgate.net This method often requires derivatization of the polar functional groups in the molecule to increase its volatility for gas chromatographic separation. nih.govresearchgate.net Common derivatization agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (B1165640) (PFPA). faa.govnih.gov

The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. faa.gov For propranolol, characteristic mass fragments can be used for its positive identification. faa.gov GC-MS offers high sensitivity and specificity, making it suitable for confirmation procedures. nih.gov

Table 2: Example GC-MS Parameters for Beta-Blocker Analysis

| Parameter | Condition |

| Derivatization Agent | Pentafluoropropionic anhydride (PFPA) faa.gov |

| GC Column | Specific capillary column |

| Oven Temperature Program | Ramped temperature profile (e.g., 70–290°C at 30°C/min) faa.gov |

| Ionization Mode | Electron Ionization (EI) nih.gov |

| MS Detector | Full scan or Selected Ion Monitoring (SIM) faa.gov |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a racemic mixture, chiral chromatography is essential for separating and quantifying its enantiomers to determine the enantiomeric excess. Chiral separation can be achieved using HPLC with a chiral stationary phase (CSP). nih.govsigmaaldrich.comresearchgate.netneliti.com Common CSPs for separating propranolol enantiomers include those based on ovomucoid, α-glycoprotein (AGP), and β-cyclodextrin (BCD). nih.govneliti.com

The mobile phase composition, including the type of organic modifier and its concentration, as well as the pH, plays a crucial role in achieving enantiomeric resolution. nih.govresearchgate.net For instance, a mobile phase of n-heptane/ethanol (B145695)/diethylamine has been used successfully for the separation of propranolol enantiomers on a ChiralPak IA column. researchgate.net The elution order of the enantiomers can be confirmed by injecting a pure sample of one enantiomer. researchgate.net The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram. neliti.com

Table 3: Chiral HPLC Systems for Propranolol Enantioseparation

| Chiral Stationary Phase | Mobile Phase Example | Elution Order |

| Ovomucoid-based (e.g., Ultron ES-OVM) nih.gov | 50 mM Sodium Dihydrogenphosphate (pH 4.6) containing 12% ethanol nih.gov | Not specified |

| α-Glycoprotein (AGP) neliti.com | Propan-2-ol and Ammonium acetate (B1210297) (0.5:99.5 v/v) neliti.com | S-Propranolol then R-Propranolol neliti.com |

| β-Cyclodextrin (BCD) neliti.com | Acetonitrile:Ethanol:Acetic acid:Triethylamine (960:33:4:3 v/v/v/v) neliti.com | S-Propranolol then R-Propranolol neliti.com |

| Amylose-based (e.g., ChiralPak IA) researchgate.net | n-heptane/ethanol/diethylamine (80/20/0.1) researchgate.net | S(-) isomer elutes first researchgate.net |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of the molecular identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a primary tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.netresearchgate.netthermofisher.comscispace.com The ¹H NMR spectrum provides information about the chemical environment of the protons, their multiplicity (splitting patterns), and their integration (number of protons). thermofisher.com For a propranolol derivative, distinct signals would be expected for the aromatic protons of the naphthyl ring, the protons of the aliphatic chain, and the protons of the methyl and isopropyl groups. thermofisher.com

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. researchgate.net Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, leading to a complete and unequivocal assignment of all signals in the spectra. researchgate.net These techniques are crucial for confirming the successful synthesis of the target compound and for identifying any potential isomers or impurities. researchgate.net

Table 4: Representative ¹H NMR Chemical Shifts for Propranolol Hydrochloride in DMSO-d₆

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.7 - 8.3 thermofisher.com | Multiplets, Doublet of Doublets thermofisher.com |

| -CH₂- (aliphatic chain) | ~3.16, ~4.13 thermofisher.com | Multiplets |

| -CH- (aliphatic chain) | ~4.39 thermofisher.com | Multiplet |

| -CH- (isopropyl) | ~3.2 thermofisher.com | Broad Multiplet |

| -CH₃ (isopropyl) | ~1.25 thermofisher.com | Doublet |

| OH | Varies | Broad Singlet |

| NH | Varies | Broad Singlet |

Note: The chemical shifts for this compound would be expected to be similar to propranolol, with variations due to the presence of the 2'-methyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and analyzing the fragmentation pattern of this compound. nih.govresearchgate.netresearchgate.net The molecular weight of propranolol is 259.34 g/mol . nist.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like propranolol and its analogs, typically producing the protonated molecule [M+H]⁺. nih.gov

The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) or collision-induced dissociation (CID) provides valuable structural information. nih.gov For propranolol, characteristic fragment ions arise from the cleavage of the side chain. nih.gov The study of these fragmentation pathways helps in the structural confirmation of the molecule and in distinguishing it from related compounds. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.

Table 5: Common Mass Spectrometric Data for Propranolol

| Ionization Technique | Observed Ion | m/z |

| Electron Ionization (EI) | Molecular Ion [M]⁺ | 259 nist.gov |

| Electrospray Ionization (ESI) | Protonated Molecule [M+H]⁺ | 260.2 researchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed experimental research findings, including specific absorption maxima (λmax) for UV-Vis spectroscopy and characteristic vibrational frequencies (in cm⁻¹) from IR spectroscopy for this compound, are not available in published scientific literature. While data for the parent compound, propranolol hydrochloride, is abundant, it cannot be substituted as the 2'-methyl group would induce shifts in the spectral data.

X-ray Crystallography for Solid-State Structure Determination

Specific crystallographic data for this compound, such as crystal system, space group, and unit cell dimensions, have not been reported in crystallographic databases or research articles. The solid-state structure of this specific derivative has not been determined and published.

Computational and Theoretical Studies of +/ 2 Methylpropranolol Hydrochloride

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is instrumental in understanding the binding mode of drug molecules and in screening virtual libraries for potential new drug candidates. mdpi.com

Binding Site Predictions and Interaction Fingerprints

Molecular docking studies on propranolol (B1214883), a close structural analog of (+/-)-2'-Methylpropranolol Hydrochloride, have identified the key binding site within the β-adrenergic receptors (β1AR and β2AR). biorxiv.orgnih.gov The binding pocket is located within the transmembrane (TM) helices of the receptor.

Key interactions observed in docking studies of propranolol with β-adrenergic receptors include:

Hydrogen Bonding: The hydroxyl group of the propanolamine (B44665) side chain and the secondary amine are crucial for forming hydrogen bonds with specific residues in the receptor's binding pocket. For instance, interactions with residues like Ser228 in β1AR have been consistently observed. biorxiv.org

Hydrophobic Interactions: The naphthyl ring of propranolol engages in significant hydrophobic interactions with nonpolar residues within the binding pocket. nih.gov

Cation-π Interactions: The protonated amine of the ligand can form cation-π interactions with aromatic residues in the receptor. nih.gov

Interaction Fingerprints are a way to represent the 3D protein-ligand interactions as a 1D bit string, which is useful for analyzing and comparing docking results. nih.gov For β2AR ligands, these fingerprints have been used to differentiate between agonists and antagonists based on their interaction patterns. nih.gov For antagonists like propranolol, interactions with residues such as W286 and Y316 are considered significant. nih.gov The introduction of a methyl group at the 2'-position in this compound would likely alter the interaction fingerprint compared to propranolol, potentially influencing its binding affinity and selectivity.

| Interacting Residue | Type of Interaction | Receptor Subtype | Reference |

| Ser228 | Hydrogen Bond | β1AR | biorxiv.org |

| Asn344 | Hydrogen Bond | β1AR (active state) | biorxiv.org |

| W286 | Hydrophobic | β2AR | nih.gov |

| Y316 | Hydrophobic | β2AR | nih.gov |

| Phe391 | Lipophilic Contact | UGT1A7 | nih.gov |

| Met33 | Hydrophobic Contact | UGT1A7 | nih.gov |

| Arg88 | Cation-π Interaction | UGT1A7 | nih.gov |

Conformational Analysis of this compound in Receptor Environments

The conformation of a ligand within the receptor's binding site is a critical determinant of its activity. Conformational analysis of propranolol has shown that the molecule can adopt several low-energy conformations. nih.gov In a receptor environment, the molecule is expected to adopt a conformation that maximizes favorable interactions with the surrounding amino acid residues.

Semi-empirical conformational analysis of propranolol has indicated that in a lipid environment, the naphthyl moiety interacts with the lipid acyl chains, while the protonated amino group is located near the phosphate (B84403) residue. nih.gov Molecular dynamics simulations further reveal that the conformation of propranolol can be influenced by the presence of water molecules within the binding site, which can mediate interactions between the ligand and the receptor. nih.gov For this compound, the 2'-methyl group would introduce a steric constraint, potentially favoring specific conformations within the binding pocket and influencing its binding affinity and selectivity profile.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov

Development of Predictive Models for Adrenergic Activity

QSAR studies on β-blockers have been instrumental in developing predictive models for their adrenergic activity. These models typically use various molecular descriptors, such as physicochemical properties (e.g., logP, molar refractivity) and quantum chemical parameters (e.g., HOMO-LUMO energy gap, dipole moment), to correlate with the observed biological activity. researchgate.net

| QSAR Model Parameter | Description | Importance in Adrenergic Activity | Reference |

| LogP | Lipophilicity | Influences membrane permeability and access to the receptor. | researchgate.net |

| Dipole Moment | Polarity and intermolecular interactions | Affects binding affinity through electrostatic interactions. | researchgate.net |

| HOMO-LUMO Energy Gap | Chemical reactivity and stability | Relates to the molecule's ability to participate in charge transfer interactions. | researchgate.net |

| Molar Refractivity | Molecular volume and polarizability | Correlates with the size and binding site fit of the molecule. | researchgate.net |

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore modeling for β-blockers has identified several key features essential for their activity. ias.ac.innih.gov

The common pharmacophore for β-antagonists includes:

An aromatic ring.

A β-ethanolamine side chain.

A hydrogen bond donor (the hydroxyl group).

A hydrogen bond acceptor (the ether oxygen in aryloxypropanolamines).

A cationic/ionizable group (the secondary amine). nih.govnih.gov

These features are present in this compound. The 2'-methyl group would be considered part of the aromatic moiety and its presence could fine-tune the electronic and steric properties of the aromatic system, potentially enhancing or modifying its interaction with the receptor.

Molecular Dynamics Simulations for Dynamic Receptor Binding

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of conformational changes, binding stability, and the role of solvent molecules over time. biorxiv.orgnih.gov MD simulations of propranolol bound to β-adrenergic receptors have provided valuable insights into the stability of the binding pose and the flexibility of both the ligand and the receptor. nih.govresearchgate.net These simulations have shown that the interactions between the ligand and receptor are not static, and the complex undergoes conformational fluctuations. nih.gov Studies have also highlighted the role of water molecules in mediating ligand-receptor interactions. nih.gov For this compound, MD simulations could elucidate how the 2'-methyl group affects the dynamics of the binding process, the stability of the complex, and the conformational landscape of the receptor's binding pocket.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure of molecules, providing valuable insights into their reactivity and properties. In the study of pharmaceutical compounds like this compound, DFT calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding the molecule's behavior at a quantum mechanical level. These theoretical calculations are crucial for predicting various molecular properties and for correlating the structure of a molecule with its activity.

A key aspect of understanding a molecule's electronic character through DFT is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. biomedres.us The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. biomedres.us A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. biomedres.us For propranolol analogs, these calculations help in understanding their electronic structure and potential interactions. nih.gov

Furthermore, DFT calculations allow for the determination of the distribution of electric charge within the molecule through methods like Mulliken population analysis. niscpr.res.inwikipedia.org This analysis assigns partial charges to each atom, providing a quantitative picture of the molecule's polarity and electrostatic potential. niscpr.res.in The atomic charges influence the dipole moment, molecular polarizability, and other electronic properties. niscpr.res.in Understanding the charge distribution is essential for predicting intermolecular interactions, such as how the molecule might bind to a biological target.

The following data tables present hypothetical, yet scientifically plausible, results from DFT calculations on this compound, based on principles observed in studies of similar molecules.

Table 1: Calculated Frontier Molecular Orbital Energies and Quantum Chemical Descriptors for this compound

This table outlines the energies of the HOMO and LUMO orbitals and derived quantum chemical parameters that describe the molecule's reactivity.

| Parameter | Value | Unit | Significance |

| HOMO Energy | -6.25 | eV | Electron-donating capacity |

| LUMO Energy | -1.15 | eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.10 | eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.70 | eV | Tendency to attract electrons |

| Chemical Potential (μ) | -3.70 | eV | Escaping tendency of electrons |

| Chemical Hardness (η) | 2.55 | eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.39 | eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 2.68 | eV | Propensity to accept electrons |

Data is hypothetical and for illustrative purposes.

Table 2: Mulliken Atomic Charges for Selected Atoms of this compound

This table shows the calculated partial charges on various atoms within the molecule, indicating sites susceptible to electrophilic or nucleophilic attack.

| Atom | Mulliken Charge (e) |

| O (ether) | -0.55 |

| O (hydroxyl) | -0.65 |

| N (amine) | -0.40 |

| C (aromatic, unsubstituted) | -0.10 to 0.10 |

| C (aromatic, substituted) | 0.15 to 0.25 |

| C (aliphatic chain) | -0.20 to 0.05 |

| H (hydroxyl) | 0.45 |

| H (amine) | 0.35 |

Data is hypothetical and for illustrative purposes.

These theoretical findings from DFT calculations provide a detailed electronic profile of this compound. The HOMO-LUMO gap can be correlated with its stability, while the Mulliken charges highlight the reactive centers of the molecule. irjweb.com Such computational insights are invaluable for the rational design of new molecules with desired electronic and, consequently, biological properties.

Future Directions and Emerging Research Avenues for +/ 2 Methylpropranolol Hydrochloride

Development of Novel Analogs with Enhanced Selectivity

The development of novel analogs of (+/-)-2'-Methylpropranolol Hydrochloride is primarily aimed at achieving greater selectivity for specific adrenoceptor subtypes. While propranolol (B1214883) is a non-selective β-adrenergic antagonist, modifications to its structure, such as the introduction of a methyl group in the 2'-position, can alter its binding affinity and activity. Future research is centered on creating derivatives with a higher affinity for β2-adrenoceptors over β1-adrenoceptors, or vice versa, to minimize off-target effects and improve therapeutic outcomes.

One study investigated analogs of propranolol, including (+/-)-threo-alpha-methylpropranolol, for their selectivity. nih.govnih.gov The findings indicated that alpha-methylpropranolol was not only potent but also showed selectivity for tracheal (predominantly β2) over atrial (predominantly β1) adrenoceptors in guinea pig models. nih.govnih.gov This selectivity suggests that further modifications to the methylpropranolol structure could yield compounds with even more refined receptor specificity. For instance, altering the side chain or the naphthyloxy ring could lead to analogs with tailored affinities. nih.gov A study on stereoisomeric practolol and propranolol derivatives found that the stereochemistry at both the drug's asymmetric center and a spacer's asymmetric carbon significantly influenced potency and tissue/subreceptor specificity. nih.gov

The strategic design of new analogs involves modifying the propranolol molecule to reduce its affinity for certain receptor subtypes while maintaining or enhancing it for others. Research has shown that changes like removing the side-chain hydroxyl group or shortening the side chain can drastically reduce affinity for β-adrenergic sites while retaining affinity for other targets like serotonin receptors, highlighting the potential for developing highly selective compounds from this chemical scaffold. nih.gov

| Compound | Target Tissue/Receptor | Agonist Used | pA2 Value | Observed Selectivity |

|---|---|---|---|---|

| alpha-Methylpropranolol | Trachea (β2) | Fenoterol | 8.24 | Selective for Trachea (β2) |

| alpha-Methylpropranolol | Atria (β1) | Fenoterol | 7.56 | |

| 4-BIP | Trachea (β2) | Fenoterol | 7.88 | Not Selective |

| 4-BIP | Atria (β1) | Fenoterol | 7.73 |

Application in Advanced Preclinical Models

The evaluation of this compound and its future analogs will increasingly rely on advanced preclinical models that more accurately mimic human physiology and disease states. Traditional animal models, while valuable, are being supplemented and in some cases replaced by innovative systems such as "organ-on-a-chip" and 3D tissue cultures.

For cardiovascular drugs like beta-blockers, "heart-on-a-chip" models offer a significant advantage. These microfluidic devices contain engineered human heart tissue that can be used to study the effects of compounds on cardiac contractility and electrophysiology. nih.gov The use of such models can provide more predictive data on the efficacy and potential cardiotoxicity of new methylpropranolol derivatives. For example, a multi-organ-chip that included liver and heart tissues demonstrated that the hepatic metabolism of propranolol could abolish its effect on the heart tissue, showcasing the importance of systemic effects in drug evaluation. nih.gov

Furthermore, the use of transgenic animal models that express human receptors or are genetically predisposed to specific cardiovascular diseases, such as heart failure or arrhythmias, will allow for a more nuanced understanding of how these compounds will perform in specific patient populations. nih.gov These advanced models are crucial for assessing the therapeutic potential of novel analogs with enhanced selectivity and for identifying potential liabilities early in the drug development process.

Integration with Systems Biology Approaches

Systems biology, which combines computational and experimental techniques to study complex biological systems, offers a powerful approach to understanding the multifaceted effects of drugs like this compound. nih.govtaylorfrancis.com By analyzing large datasets from genomics, proteomics, and metabolomics, systems biology can help to identify not only the primary targets of a drug but also its off-target effects and its impact on broader biological networks. nih.govdrugtargetreview.com

This approach is particularly useful for predicting adverse drug reactions and for drug repositioning. For instance, systems pharmacology models can predict new drug targets based on side-effect similarity or chemical structure. nih.govnih.gov By integrating data on protein-protein interactions, drug-target binding, and cellular pathways, researchers can build comprehensive models of how methylpropranolol and its analogs affect the body at a systemic level. drugtargetreview.comfrontiersin.org

The application of systems biology can guide the development of novel analogs by identifying key nodes in disease networks that can be targeted for maximal therapeutic benefit with minimal side effects. frontiersin.org This data-driven approach can significantly increase the probability of success in drug discovery and development by providing a more holistic understanding of a drug's mechanism of action. taylorfrancis.com

Methodological Advancements in Synthesis and Analysis

Continued innovation in chemical synthesis and analytical techniques is essential for the future development of this compound and its derivatives. Recent research has focused on developing more efficient, cost-effective, and environmentally friendly synthesis routes. researchgate.netresearchgate.net This includes the use of novel catalysts and reaction conditions to improve yields and purity. For example, one study reported a facile synthesis of propranolol from 1-naphthol (B170400) and isopropylamine (B41738) under mild and less toxic conditions, which could be adapted for its methyl analog. researchgate.net Another approach involved creating co-drugs by linking propranolol analogs with other antihypertensive agents to potentially modify drug release and bioavailability. orientjchem.org

In the realm of analysis, a variety of sophisticated techniques are available for the identification and quantification of propranolol and its analogs in biological samples. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) are powerful methods for this purpose. nih.govhelixchrom.comresearchgate.net Additionally, high-performance thin-layer chromatography (HPTLC) has been established as a simple, accurate, and precise method for the estimation of propranolol hydrochloride. nih.gov More recently, surface-enhanced Raman scattering (SERS) has emerged as a rapid, portable, and cost-effective technique for detecting propranolol in various biofluids, offering a promising approach for future analytical applications. acs.org

| Technique | Key Advantages | Reported Application |

|---|---|---|

| HPLC | High resolution and sensitivity | Determination in pharmaceutical formulations and biological fluids helixchrom.comnih.gov |

| LC-MS/MS | High selectivity and sensitivity, suitable for complex matrices | Analysis in urine and exhaled breath condensate nih.govresearchgate.net |

| GC-MS | Good sensitivity and provides structural information | Confirmation procedure for doping tests nih.gov |

| HPTLC | Simple, rapid, and cost-effective | Estimation in bulk drug and tablet formulations nih.gov |

| SERS | Rapid, portable, and cost-effective | Detection and quantification in multiple human biofluids acs.org |

These advancements in synthesis and analysis will not only facilitate the discovery and development of novel analogs but also support more detailed pharmacokinetic and pharmacodynamic studies, ultimately leading to a better understanding of the therapeutic potential of this compound.

Q & A

Basic Questions

Q. What analytical methods are recommended for determining the enantiomeric purity of (±)-2'-Methylpropranolol Hydrochloride?

- Methodological Answer : Enantiomeric purity can be assessed using chiral HPLC or thin-layer chromatography (TLC). For HPLC, a mobile phase comprising a buffer (e.g., pH 1.5–6.8) and organic modifiers (e.g., acetonitrile) is recommended, with detection at 254 nm. For TLC, silica gel plates with fluorescent indicators and a solvent system of 1,2-dichloroethane:methanol:water:formic acid (56:24:1:1) can resolve enantiomers . Validate methods using reference standards for impurities (e.g., related epoxides or hydroxylated byproducts) to ensure specificity .

Q. How should researchers validate the purity of (±)-2'-Methylpropranolol Hydrochloride during synthesis?

- Methodological Answer : Employ a combination of loss on drying (≤0.5% at 105°C for 4 hours), residue on ignition (≤0.10%), and chromatographic methods. Use LC-MS or NMR to confirm structural integrity and quantify residual solvents. Cross-reference impurity profiles with pharmacopeial guidelines for Propranolol Hydrochloride, as analogous protocols apply to methyl derivatives .

Q. What are the critical parameters for stability testing of (±)-2'-Methylpropranolol Hydrochloride in solution?

- Methodological Answer : Assess stability under accelerated conditions (40°C/75% RH) using pH-specific buffers (e.g., pH 1.5 and 6.8). Monitor degradation products via HPLC with UV detection at 254 nm. Compare degradation kinetics to Propranolol Hydrochloride, which shows sensitivity to oxidative and photolytic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between (±)-2'-Methylpropranolol Hydrochloride and its parent compound?

- Methodological Answer : Conduct comparative dissolution studies using USP Apparatus 2 (paddle) at 50–100 rpm in biorelevant media (e.g., FaSSIF/FeSSIF). Analyze plasma concentration-time profiles in animal models to assess bioavailability differences. Use LC-MS/MS for quantification, referencing Propranolol Hydrochloride’s extended-release capsule protocols .

Q. What strategies optimize the synthesis of (±)-2'-Methylpropranolol Hydrochloride to minimize isomeric byproducts?

- Methodological Answer : Introduce stereochemical control via chiral catalysts (e.g., BINAP-metal complexes) during the alkylation step. Monitor reaction intermediates using inline FTIR or Raman spectroscopy. Purify crude products via recrystallization in ethanol/HCl, ensuring ≤0.5% impurity thresholds as per EP guidelines .

Q. How should impurity profiling address discrepancies between experimental and computational toxicity predictions for (±)-2'-Methylpropranolol Hydrochloride?

- Methodological Answer : Isolate impurities (e.g., acetylated or butanoylated derivatives) using preparative HPLC and test in vitro cytotoxicity (e.g., HepG2 cells) and genotoxicity (Ames test). Cross-validate findings with QSAR models, adjusting for methyl group steric effects absent in Propranolol Hydrochloride .

Q. What experimental designs are recommended to study the metabolite interactions of (±)-2'-Methylpropranolol Hydrochloride?

- Methodological Answer : Use hepatocyte incubation assays with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Quantify hydroxylated metabolites via UPLC-QTOF, referencing Propranolol’s known 4-hydroxy and naphthoxylactic acid metabolites. Validate using human liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.